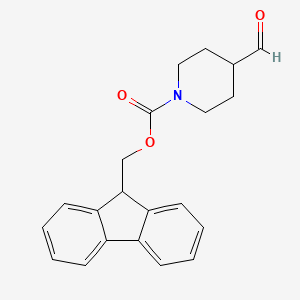

N-FMOC-piperidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSOHIVVKREBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207498 | |

| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097779-02-6 | |

| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1097779-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Piperidine Chemistry and Heterocyclic Synthesis

The piperidine (B6355638) nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This prevalence has established piperidine chemistry as a cornerstone of heterocyclic synthesis. The conformational flexibility of the piperidine ring allows it to act as a versatile scaffold, enabling the precise three-dimensional positioning of various functional groups. The introduction of substituents onto the piperidine ring is a key strategy for modulating the pharmacological properties of lead compounds.

N-FMOC-piperidine-4-carbaldehyde serves as a prime example of a strategically functionalized piperidine derivative. It provides chemists with a ready-to-use platform, where the piperidine core can be further elaborated through reactions of the aldehyde group, while the nitrogen atom is temporarily masked by the FMOC protecting group.

Significance of Fmoc Protection in Nitrogen Containing Organic Compounds

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a widely employed protecting group for amines in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). nih.gov Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This orthogonality allows for the selective deprotection of the FMOC group without affecting other acid-labile protecting groups that may be present in the molecule.

The presence of the FMOC group in N-FMOC-piperidine-4-carbaldehyde is of strategic importance. It effectively deactivates the nucleophilicity of the piperidine nitrogen, preventing its interference in reactions targeting the aldehyde functionality. Once the desired transformations at the C4 position are complete, the FMOC group can be cleanly removed to liberate the secondary amine, which can then be subjected to further functionalization, such as N-alkylation or acylation. This sequential and controlled manipulation is crucial in the multi-step synthesis of complex target molecules.

Strategic Role of the Piperidine 4 Carbaldehyde Moiety in Organic Transformations

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most straightforward approach involves the formation of the carbamate (B1207046) bond, disconnecting the molecule into piperidine-4-carbaldehyde and a suitable FMOC-containing reagent. This identifies piperidine-4-carbaldehyde as a crucial precursor.

Alternatively, a more complex disconnection can be made within the piperidine ring itself. This suggests a de novo synthesis, where the piperidine scaffold is constructed from acyclic precursors. This approach is particularly useful when stereochemical control at the C4 position is required or when substituted piperidine analogs are desired. Key precursors in such a strategy would be flexible, functionalized acyclic amines and carbonyl compounds that can undergo ring-closing reactions.

Direct N-FMOC Protection of Piperidine-4-carbaldehyde Precursors

The direct N-protection of piperidine-4-carbaldehyde or its derivatives is a common and efficient method for the synthesis of the target compound.

Reagents and Reaction Conditions for N-FMOC Carbamatization

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis, due to its stability under acidic conditions and facile cleavage with secondary amines like piperidine. tcichemicals.comtcichemicals.com Several reagents are available for the introduction of the FMOC group onto the nitrogen of the piperidine ring.

Commonly employed reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). tcichemicals.comnih.gov The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in the presence of a base to neutralize the acid generated during the reaction. peptideweb.com Common bases include N,N-diisopropylethylamine (DIPEA). peptideweb.comsigmaaldrich.com

Table 1: Reagents for N-FMOC Protection

| Reagent | Structure | Typical Reaction Conditions |

|---|---|---|

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |  |

Piperidine precursor, base (e.g., DIPEA), solvent (e.g., DCM) |

Optimization of Selectivity and Yield in N-Protection Strategies

Optimizing the N-protection of piperidine derivatives is crucial for achieving high yields and purity. The choice of solvent and base can significantly impact the reaction's efficiency. For instance, in the synthesis of N-piperidinyl-benzimidazolone derivatives, Boc-protected 4-amino-piperidine was reacted using DIPEA in isopropanol. nih.gov The reaction conditions, including temperature and reaction time, should be carefully controlled to minimize side reactions. For Fmoc protection, a solution of Fmoc-OSu and DIEA in DCM has been used. nih.gov

Furthermore, the purity of the starting materials, particularly the piperidine precursor, is paramount. The presence of impurities can lead to the formation of byproducts that are difficult to remove. Purification of the final product is often achieved through column chromatography or recrystallization.

De Novo Multi-step Synthesis Approaches Incorporating the Piperidine Core

Ring-Forming Reactions for the Piperidine Scaffold

Various synthetic strategies have been developed for the construction of the piperidine ring. These methods often involve intramolecular cyclization reactions. nih.gov Some notable approaches include:

Reductive Amination: A common method involves the intramolecular reductive amination of a diformyl intermediate, which can be generated from the oxidative cleavage of a cyclic olefin. nih.gov

Radical Cyclization: 6-exo cyclization of stabilized radicals can lead to the formation of substituted piperidines. acs.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic compounds, including piperidines, from acyclic diene precursors. researchgate.net

Aza-Michael Reactions: Intramolecular aza-Michael reactions of N-tethered alkenes can provide access to substituted piperidines. mdpi.com

Zincke Ring-Opening/Ring-Closing: This strategy utilizes Zincke imine intermediates derived from pyridines to construct N-arylpiperidines. chemrxiv.org

Table 2: Ring-Forming Reactions for Piperidine Synthesis

| Reaction Type | Description | Key Intermediates |

|---|---|---|

| Reductive Amination | Intramolecular cyclization of a dicarbonyl compound with an amine. nih.gov | Diformyl intermediates, amino-aldehydes |

| Radical Cyclization | 6-exo cyclization of a radical onto an unsaturated system. acs.org | Stabilized radicals |

| Ring-Closing Metathesis | Cyclization of a diene catalyzed by a metal complex. researchgate.net | Acyclic dienes |

| Aza-Michael Reaction | Intramolecular addition of an amine to an α,β-unsaturated carbonyl. mdpi.com | N-tethered alkenes |

Stereoselective Introduction of the Carbaldehyde Functionality at C4

The introduction of the carbaldehyde group at the C4 position with stereochemical control is a significant challenge. Several strategies can be employed:

Functionalization of Pre-existing Piperidines: Rhodium-catalyzed C-H insertion reactions have been used for the functionalization of piperidines at various positions, including C4. nih.gov The stereoselectivity of these reactions can be influenced by the choice of catalyst and protecting group on the nitrogen.

Stereoselective Cyclization: The stereochemistry of the final product can often be controlled during the ring-forming step. For example, diastereoselective radical cyclizations have been shown to produce 2,4,5-trisubstituted piperidines with good stereocontrol. acs.org Similarly, ruthenium-catalyzed coupling of propargylic amides and allylic alcohols can generate piperidine derivatives with high regio- and stereoselectivity. rsc.org

Chiral Pool Synthesis: Starting from a chiral precursor can be an effective way to introduce stereochemistry into the final molecule.

The choice of synthetic route will ultimately depend on the desired scale of the synthesis, the required stereochemistry, and the availability of starting materials.

Sequential or Convergent Integration of FMOC Protection within the Synthetic Sequence

Sequential Synthesis: In a typical sequential pathway, a pre-existing piperidine-4-carbaldehyde or a precursor like piperidine-4-carboxylic acid is first synthesized or procured. The FMOC group is then introduced by reacting the secondary amine of the piperidine ring with an FMOC-donating reagent. Common reagents for this transformation include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, using a base like sodium bicarbonate in a biphasic system or an organic base like pyridine (B92270) in an anhydrous solvent. total-synthesis.com Fmoc-OSu is often preferred due to its higher stability and reduced likelihood of side reactions. total-synthesis.compublish.csiro.au This step-by-step approach is linear and straightforward, making it a common choice for producing the title compound.

Convergent Synthesis: A convergent strategy involves the synthesis of separate, functionalized fragments that are later combined. In the context of this compound, this is less common for the synthesis of the standalone building block but is a key concept in its application, for instance, in solid-phase peptide synthesis (SPPS). oup.com In a convergent SPPS approach, protected peptide fragments are synthesized and then coupled together. oup.com An N-FMOC protected piperidine-based scaffold could be one of these fragments, assembled and protected before being joined to a larger molecular assembly. This method is particularly advantageous for the synthesis of large, complex molecules like peptides and small proteins as it allows for the purification of intermediate fragments, potentially leading to a purer final product. oup.com

Orthogonal Protecting Group Strategies in the Synthesis of Functionalized Piperidines

The utility of this compound in complex synthesis is heavily reliant on the principle of orthogonal protection. The FMOC group's defining characteristic is its lability to basic conditions, specifically secondary amines, while remaining stable to acids. wikipedia.orgchempep.com This allows for its selective removal without affecting acid-labile protecting groups, a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). peptide.com

The most prevalent orthogonal scheme involving FMOC is the "Fmoc/tBu" strategy. peptide.com In this approach, the N-terminal amine is protected by the base-labile FMOC group, while side-chain functional groups (e.g., on amino acids) are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). chempep.compeptide.com This orthogonality ensures that the iterative deprotection of the N-terminus with a base like piperidine does not disturb the acid-labile side-chain protectors. wikipedia.org Conversely, the final cleavage of the peptide from the resin and removal of side-chain protection is achieved with a strong acid like trifluoroacetic acid (TFA), which leaves the FMOC group, if present, intact. chempep.com

While highly effective, the FMOC group is considered quasi-orthogonal to the benzyloxycarbonyl (Cbz) group, as both can be cleaved under certain hydrogenolysis conditions (e.g., Pd/C, H₂). total-synthesis.com However, selectivity can often be achieved by carefully choosing the catalytic conditions. total-synthesis.com

Compatibility with Diverse Functional Group Protection Schemes

The FMOC group's stability towards acid and certain catalytic conditions allows it to be used alongside a wide array of other protecting groups. This compatibility is crucial when synthesizing complex molecules that contain multiple functional groups requiring protection.

Common Orthogonal Protecting Groups Compatible with N-FMOC:

| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal to FMOC? |

| Boc (tert-butyloxycarbonyl) | Amines, Alcohols | Strong Acid (e.g., TFA) | Yes |

| tBu (tert-butyl) | Carboxylic Acids, Alcohols, Thiols | Strong Acid (e.g., TFA) | Yes |

| Trt (Trityl) | Amines, Alcohols, Thiols | Mild Acid | Yes |

| Cbz (Benzyloxycarbonyl) | Amines | Hydrogenolysis, Strong Acid | Quasi-orthogonal |

| TBDMS (tert-butyldimethylsilyl) | Alcohols | Fluoride (B91410) ions (e.g., TBAF) | Yes |

| Alloc (Allyloxycarbonyl) | Amines | Pd(0) catalysis | Yes |

This compatibility allows chemists to design intricate synthetic routes where different protecting groups can be removed selectively at various stages, enabling the precise and controlled construction of the target molecule. For example, a synthetic intermediate could bear an N-FMOC group, a Boc-protected amine elsewhere in the molecule, and a silyl-protected alcohol. The FMOC group could be removed with piperidine, the Boc group with TFA, and the silyl (B83357) group with TBAF, all in a specific order without interfering with one another.

Selective N-Deprotection Methodologies for FMOC

The removal of the FMOC group is achieved via a base-catalyzed β-elimination mechanism. publish.csiro.aupeptide.com A base abstracts the acidic proton on the fluorenyl ring system, initiating the elimination cascade that releases the free amine, carbon dioxide, and dibenzofulvene (DBF). peptide.com The reactive DBF electrophile must be trapped to prevent it from reacting with the newly liberated amine. peptide.com

Piperidine is the most common and traditional reagent for FMOC deprotection, typically used as a 20% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org Piperidine is effective because it acts as both the base to initiate the cleavage and as a nucleophilic scavenger for the dibenzofulvene byproduct, forming a stable adduct that is easily washed away. peptide.com

However, due to regulatory controls and toxicity concerns associated with piperidine, several alternative reagents and cocktails have been developed and evaluated. mdpi.comrsc.org

| Deprotection Reagent/Cocktail | Typical Concentration & Conditions | Key Characteristics & Findings | References |

| Piperidine (PP) | 20% in DMF | The "gold standard" reagent; highly efficient but subject to regulation. | wikipedia.orgscielo.org.mx |

| 4-Methylpiperidine (B120128) (4MP) | 20% in DMF | An effective, non-controlled alternative to piperidine with comparable or slightly better performance in some cases. Considered a viable replacement. | mdpi.comscielo.org.mx |

| Piperazine (B1678402) (PZ) | 5% in DMF | A good alternative, though may show slightly lower yields in some contexts compared to piperidine. | wikipedia.orgmdpi.comnih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% in DMF | A very fast, non-nucleophilic base. Requires a nucleophilic scavenger (like 5% piperidine) to be added to trap the DBF byproduct. Can increase aspartimide side-product formation. | publish.csiro.aupeptide.com |

| Pyrrolidine (B122466) | 20% in various solvents | An efficient base that enables FMOC removal in less polar, "greener" solvents like DMSO/ethyl acetate (B1210297) mixtures. | acs.org |

| 3-(diethylamino)propylamine (DEAPA) | Used in N-octyl-pyrrolidone | Identified as a viable alternative that can minimize certain side products like diastereoisomers. | rsc.org |

The choice of deprotection reagent can be influenced by several factors, including the specific peptide sequence, reaction scale, solvent system, and regulatory environment. mdpi.comnih.gov Studies comparing piperidine, 4-methylpiperidine, and piperazine have found that all three are generally effective, making the choice dependent on practical considerations like toxicity, cost, and availability. mdpi.comnih.gov For difficult sequences or to speed up the process, stronger, non-nucleophilic bases like DBU are employed, always in conjunction with a scavenger. publish.csiro.aupeptide.com

Reactivity Profile of the Carbaldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to a wide range of chemical transformations. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles, and the adjacent α-protons exhibit acidity that can be exploited in condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of organometallic reagents or cyanide ions to the carbonyl group of this compound leads to the formation of new carbon-carbon bonds and the creation of secondary alcohols or cyanohydrins, respectively. These products serve as valuable intermediates for further synthetic elaboration.

Grignard and Organolithium Additions: The reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) converts the aldehyde into a secondary alcohol. The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents.

Cyanide Addition (Cyanohydrin Formation): The addition of a cyanide ion (typically from HCN or a salt like KCN) to the aldehyde forms a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol, opening pathways to diverse molecular structures.

Table 1: Examples of Nucleophilic Addition Reactions on Piperidine-4-carbaldehyde Analogs

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Grignard Addition | Alkyl/Aryl Magnesium Halide (e.g., CH₃MgBr) | Secondary Alcohol | Forms a new C-C bond and introduces a hydroxyl group for further functionalization. |

| Organolithium Addition | Alkyl/Aryl Lithium (e.g., n-BuLi) | Secondary Alcohol | Similar to Grignard reaction, often with different reactivity and selectivity profiles. |

| Cyanohydrin Formation | Potassium Cyanide (KCN) / Acid | Cyanohydrin | Introduces a nitrile group that can be converted into carboxylic acids or amines. |

Condensation Reactions

Condensation reactions involving the aldehyde group are pivotal for elongating carbon chains and forming new double bonds or heterocyclic systems.

Imine and Enamine Formation: Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are typically reversible and often require the removal of water to drive the equilibrium toward the product.

Aldol and Knoevenagel Condensations: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic esters) in the presence of a weak base, such as piperidine or pyridine. organic-chemistry.orgwikipedia.orgthermofisher.com This reaction yields an α,β-unsaturated product after dehydration. wikipedia.org The Doebner modification of this reaction uses pyridine as the solvent and can result in decarboxylation if a carboxylic acid is present in the active methylene compound. organic-chemistry.orgwikipedia.org

Table 2: Key Condensation Reactions of the Aldehyde Group

| Reaction | Reactant(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Acid/Base catalyst, water removal | Imine (R-CH=N-R') |

| Enamine Formation | Secondary Amine (R₂NH) | Acid catalyst, water removal | Enamine |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak base (e.g., Piperidine) | α,β-Unsaturated compound |

Controlled Oxidation and Reduction Pathways

The oxidation state of the carbaldehyde group can be easily modified, providing access to both carboxylic acids and primary alcohols.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, N-FMOC-piperidine-4-carboxylic acid, using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). This transformation is fundamental for creating peptide building blocks or other scaffolds where a carboxylic acid moiety is required.

Reduction to Primary Alcohol: The reduction of the aldehyde to a primary alcohol is a common and high-yielding transformation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgorganic-chemistry.org For less reactive carbonyls or when a more potent reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an ethereal solvent is employed, followed by an aqueous workup. libretexts.orgchemguide.co.uk The resulting N-FMOC-4-(hydroxymethyl)piperidine is a useful intermediate for further derivatization.

Olefination Reactions

Olefination reactions convert the carbonyl group into a carbon-carbon double bond, providing a powerful tool for constructing complex molecular frameworks.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is highly reliable for fixing the position of the double bond. libretexts.org The geometry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.com It generally offers excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgalfa-chemistry.com

Table 3: Comparison of Olefination Reactions

| Characteristic | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (Ph₃P=CHR) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |

| Typical Selectivity | Often Z-selective with unstabilized ylides | Typically E-selective with stabilized carbanions |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble) |

| Reagent Reactivity | Less reactive ylides can be difficult to prepare | Phosphonate carbanions are more nucleophilic and react with a wider range of carbonyls |

Reactions Involving the Piperidine Nitrogen after FMOC Deprotection

The FMOC group is a base-labile protecting group commonly used in peptide synthesis. sigmaaldrich.com Its removal unmasks the secondary amine of the piperidine ring, making it available for a variety of diversification reactions. The deprotection is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).

Alkylation, Acylation, and Amidation Reactions for Diversification

Once deprotected, the piperidine nitrogen becomes a nucleophilic center that can readily react with various electrophiles. This allows for the introduction of a wide range of substituents, which is a key strategy in the synthesis of compound libraries for drug discovery.

N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to prevent the formation of the ammonium (B1175870) salt. researchgate.netechemi.com To favor mono-alkylation, the alkylating agent can be added slowly to an excess of the amine. researchgate.net Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org

N-Acylation and N-Amidation: The piperidine nitrogen reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. Amide bond formation can also be achieved by coupling the amine with a carboxylic acid using standard peptide coupling reagents like HATU or HOBt/EDC.

Table 4: Diversification Reactions of the Deprotected Piperidine Nitrogen

| Reaction Type | Electrophile | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DMF or CH₃CN | N-Alkyl piperidine |

| Reductive Amination | Aldehyde/Ketone (R'COR'') | NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl piperidine |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, CH₂Cl₂ | N-Acyl piperidine (Amide) |

| Amide Coupling | Carboxylic Acid (RCOOH) | HATU, DIPEA, DMF | N-Acyl piperidine (Amide) |

Cyclization Reactions to Form Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for constructing complex molecular architectures, particularly fused heterocyclic systems. One of the most powerful strategies for achieving this is through multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. These reactions are highly valued for their efficiency and ability to rapidly generate molecular diversity.

A prominent example of such a transformation is the [3+2] cycloaddition reaction to synthesize spirooxindoles, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds. nih.govmdpi.com In a typical approach, this compound can be envisioned to react with an α-amino acid (such as a derivative of proline or pipecolinic acid) and an isatin (B1672199) derivative. In this process, the aldehyde group of the piperidine component reacts with the secondary amine of the amino acid to form an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition with the electron-deficient double bond of the isatin derivative, which is activated for the reaction.

This sequence leads to the formation of a complex spiro-heterocyclic system where the piperidine ring is fused to a new pyrrolidine ring, which itself is attached in a spiro fashion to an oxindole (B195798) core. rsc.orgresearchgate.net The FMOC-protecting group on the piperidine nitrogen is crucial for the success of this transformation, as it prevents the nitrogen from engaging in undesired side reactions, thereby directing the reactivity exclusively through the aldehyde group. rsc.org The reaction often proceeds with high diastereoselectivity, and the use of chiral amino acids can induce asymmetry in the final product. nih.gov

Table 1: Representative [3+2] Cycloaddition for Fused Heterocyclic System Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product Class | Key Feature |

| This compound | Isatin Derivative | α-Amino Acid (e.g., L-proline) | 1,3-Dipolar Cycloaddition | Spiro[piperidine-4,3'-pyrrolidin]-2'-one fused oxindoles | Formation of a spiro center and a new fused ring system in a single step. |

Chemoselectivity in Multi-functionalized this compound Systems

This compound is a heterobifunctional molecule, containing two distinct reactive sites: the electrophilic aldehyde carbon and the piperidine nitrogen, which is temporarily masked by the fluorenylmethoxycarbonyl (FMOC) protecting group. The concept of chemoselectivity is paramount when designing synthetic routes involving this compound, as it allows for the selective transformation of one functional group in the presence of the other.

The key to the chemoselectivity of this system lies in the orthogonal nature of the aldehyde and the FMOC-protected amine. The aldehyde group readily participates in a wide range of reactions characteristic of carbonyls, such as nucleophilic additions, reductive aminations, Wittig reactions, and condensations. The FMOC group, on the other hand, is stable under these conditions but is specifically designed to be labile under basic conditions, typically treatment with a secondary amine like piperidine or piperazine. mdpi.com This differential reactivity allows for a stepwise functionalization of the molecule. First, the aldehyde can be elaborated into a more complex structure, and subsequently, the piperidine nitrogen can be deprotected and engaged in further reactions, such as acylation, alkylation, or sulfonylation. This controlled, sequential reactivity is fundamental to its utility in building complex molecules, including peptides and other elaborate scaffolds. acs.org

Strategies for Achieving Differential Reactivity at Diverse Functional Sites

Achieving selective transformations at the two key functional sites of this compound relies on a set of well-established synthetic strategies that exploit the inherent chemical differences between the aldehyde and the protected amine.

Protecting Group Strategy : The most fundamental strategy is the use of the FMOC group itself. By protecting the piperidine nitrogen, its nucleophilicity and basicity are nullified, allowing the aldehyde to be the primary site of reactivity. Reactions can be carried out on the aldehyde without interference from the piperidine nitrogen. Once the desired transformation at the C4 position is complete, the FMOC group can be selectively removed using a base to reveal the secondary amine for subsequent functionalization. mdpi.comnih.gov

Reaction Condition Tuning : The choice of reagents and reaction conditions is critical for directing reactivity. For instance, reductive amination of the aldehyde can be achieved using a primary amine and a mild reducing agent like sodium triacetoxyborohydride. These conditions are typically neutral or slightly acidic and are not harsh enough to cleave the FMOC group. Conversely, the FMOC group is removed under basic conditions, which would not typically be employed when targeting aldehyde-specific transformations that are base-sensitive.

Catalyst Selection : In catalytic reactions, the choice of catalyst can dictate which functional group participates. For example, certain organocatalysts can be used to activate the aldehyde for enantioselective additions, while having no effect on the protected amine. nih.govnih.gov Similarly, transition metal catalysts can be chosen for specific cross-coupling reactions involving derivatives of the aldehyde, under conditions where the FMOC group remains intact.

Table 2: Strategies for Differential Reactivity

| Strategy | Target Site | Conditions/Reagents | Rationale |

| Carbonyl Chemistry | Aldehyde | Wittig reagents, organometallics (e.g., Grignard), mild reducing agents (e.g., NaBH₄) | These reagents are selected for their specific reactivity towards aldehydes and are compatible with the FMOC protecting group. |

| FMOC Deprotection | Piperidine Nitrogen | 20% Piperidine in DMF, Piperazine in DMF/Ethanol | Utilizes a base-labile protecting group, allowing for selective deprotection without affecting the C4 substituent. mdpi.com |

| Reductive Amination | Aldehyde | Primary amine, NaBH(OAc)₃ | Mild and selective reduction conditions that do not cleave the FMOC group. |

| Subsequent N-Functionalization | Piperidine Nitrogen | Acyl chlorides, sulfonyl chlorides, alkyl halides (post-deprotection) | Standard reactions to functionalize a secondary amine after the FMOC group has been removed. |

Mitigation of Undesired Side Reactions and Byproduct Formation during Transformations

While this compound is a valuable building block, its transformations are not without potential side reactions. Mitigating these issues is crucial for achieving high yields and purity. The side reactions can be broadly categorized based on the reactive center involved: the aldehyde and the FMOC-protected amine.

Side Reactions at the Aldehyde:

Over-oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid if exposed to strong oxidizing agents or even air over prolonged periods. This is mitigated by using fresh reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) during reactions.

Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid. This is avoided by performing reactions under non-basic or only mildly basic conditions.

Side Reactions involving the FMOC Group and Deprotection: The most significant side reactions are associated with the base-mediated cleavage of the FMOC group. mdpi.com The process generates dibenzofulvene (DBF), which can be trapped by the amine base used for deprotection. acs.org However, if not efficiently scavenged, DBF can lead to byproducts.

Formation of Piperidinyl Adducts: When using piperidine for deprotection, it can sometimes add to other electrophilic sites in the molecule, especially in complex peptide sequences, leading to the formation of 3-(1-piperidinyl)alanine derivatives. iris-biotech.de

Aspartimide Formation: In peptide synthesis contexts, the basic conditions required for FMOC removal can promote the cyclization of aspartic acid residues to form aspartimide intermediates. This can lead to racemization and the formation of β-peptides upon hydrolysis. iris-biotech.deresearchgate.net While not a direct reaction of this compound itself, it is a critical consideration if this building block is used in solid-phase peptide synthesis (SPPS). Using bulkier protecting groups on the aspartate side chain or employing additives can reduce this side reaction. researchgate.net

Diketopiperazine (DKP) Formation: In SPPS, after deprotection of the second amino acid in a chain, the free amine can attack the ester linkage of the first residue, cleaving the dipeptide from the resin as a diketopiperazine. iris-biotech.de

Table 3: Mitigation of Common Side Reactions

| Side Reaction | Functional Group Involved | Cause | Mitigation Strategy | Citation |

| Dibenzofulvene Adduct Formation | N-Terminal Amine (post-deprotection) | Incomplete scavenging of dibenzofulvene (DBF) by the deprotecting base. | Use of efficient scavenging bases like piperidine or piperazine in sufficient concentration. | acs.org |

| Aspartimide Formation | Aspartic Acid Residues (in peptide context) | Basic conditions of FMOC deprotection. | Use of sterically hindered side-chain protecting groups for Asp; addition of HOBt to the deprotection solution; use of piperazine. | researchgate.net |

| 3-(1-piperidinyl)alanine Formation | C-terminal Cysteine (in peptide context) | Base-catalyzed β-elimination followed by Michael addition of piperidine. | Use of trityl-protected Cysteine; using alternative bases to piperidine. | iris-biotech.de |

| Diketopiperazine (DKP) Formation | Dipeptide on Solid Support | Intramolecular cyclization after deprotection of the second amino acid. | Use of dipeptide building blocks; using alternative deprotection reagents like tert-butyl ammonium fluoride (TBAF). | iris-biotech.de |

| Incomplete FMOC Deprotection | FMOC Group | Steric hindrance; peptide aggregation. | Extend reaction time; repeat deprotection step; add a stronger, non-nucleophilic base like DBU (1-2%). | iris-biotech.de |

Applications of N Fmoc Piperidine 4 Carbaldehyde in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The piperidine (B6355638) ring is a common structural feature in numerous natural products and pharmaceutical agents. mdma.ch The use of chiral piperidine derivatives like N-FMOC-piperidine-4-carbaldehyde is central to asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

The rigid, chair-like conformation of the piperidine ring in this compound can effectively direct the stereochemical outcome of reactions at or adjacent to the ring. This steric influence is crucial for establishing new stereocenters with high selectivity.

Research has shown that functionalized piperidinone skeletons can be assembled in a single step through cascade reactions. nih.gov For example, a three-component coupling involving a chiral nitro diester can produce a highly functionalized piperidinone. nih.gov In such systems, the existing stereocenters on the piperidine core guide the formation of new ones. A notable strategy involves a base-catalyzed, dynamic crystallization-driven process where an initially formed cis-isomer can be epimerized to the more stable and desired trans-isomer, which is then directly crystallized from the reaction mixture in high yield and purity. nih.gov

Furthermore, copper(II) carboxylate-promoted intramolecular carboamination of alkenyl N-arylsulfonamides has been shown to produce 2,5-disubstituted pyrrolidines with a high degree of cis diastereoselectivity. nih.gov This principle of achieving high diastereoselectivity through cyclization reactions is applicable to piperidine systems, where the conformation of the starting material dictates the stereochemical arrangement of the final product. nih.gov The aldehyde group of this compound serves as a handle for creating such precursor substrates for diastereoselective cyclizations.

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Cascade Coupling | Three-component reaction to form piperidinone skeleton. | Assembly of functionalized core. | nih.gov |

| Epimerization | Base-catalyzed dynamic crystallization. | Converts cis to desired trans isomer. | nih.gov |

| Intramolecular Carboamination | Copper(II) promoted oxidative cyclization. | High cis diastereoselectivity in forming substituted heterocycles. | nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The piperidine scaffold itself can act as or be derived from a chiral auxiliary.

A powerful strategy involves the use of chiral aminoalcohol-derived δ-lactams. nih.gov These bicyclic scaffolds, which possess a rigid conformation, allow for the highly stereoselective introduction of substituents. For instance, the dialkylation at the position alpha to the carbonyl group can generate a quaternary stereocenter with excellent stereocontrol. nih.gov The chiral inductor, the amino alcohol part, can then be cleaved and removed to yield enantiopure 3,3,5-trisubstituted piperidines. nih.gov This methodology highlights how a chiral scaffold related to the piperidine core can be used to construct complex, stereodefined acyclic and cyclic products. nih.gov

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The piperidine ring is a foundational scaffold for a vast array of more complex nitrogen-containing heterocycles. This compound is an ideal starting material for such constructions due to the reactivity of its aldehyde group.

The synthesis of substituted piperidines is a focal point of medicinal chemistry. digitellinc.com Methods that provide access to N-functionalized pyrrolidines and piperidines often rely on transition metal-facilitated intramolecular amine additions onto unactivated alkenes. nih.gov For example, the oxidative cyclization of N-arylsulfonyl-2-allylanilines, promoted by copper(II) acetate (B1210297), yields complex piperidine-containing structures. nih.gov The aldehyde of this compound can be readily converted into an alkene or an N-containing nucleophile, enabling its use in these types of advanced cyclization strategies to create substituted azacyclic systems with defined stereochemistry. nih.gov

The construction of polycyclic scaffolds containing a piperidine ring is a key strategy in the synthesis of complex natural products and pharmaceuticals. The aldehyde functionality of this compound is a versatile anchor point for annulation reactions to build fused or spirocyclic systems.

Spiroheterocycles, which contain two rings connected by a single common atom, are considered privileged frameworks in medicinal chemistry due to their wide distribution in natural products and their promising bioactivities. mdpi.com Synthetic strategies to access these structures often involve annulation reactions where a cyclic component is reacted with a suitable partner. mdpi.com

Furthermore, polycyclic piperidine scaffolds can be synthesized with high stereocontrol using ring-forming strategies such as the Pauson-Khand reaction or a Diels-Alder cycloaddition following a Grubbs metathesis to form a diene. digitellinc.com A practical application is seen in the synthesis of a potent dipeptidyl peptidase IV (DPP-4) inhibitor, where a Cu(I)-catalyzed coupling-cyclization reaction is used as the final step to form the complex tricyclic structure from a substituted piperidine precursor. nih.gov

| Cyclization Strategy | Target System | Key Transformation | Reference |

| Pauson-Khand Reaction | Fused Polycycles | Dicobalt octacarbonyl-mediated cyclocarbonylation of an enyne. | digitellinc.com |

| Diels-Alder Cycloaddition | Fused Polycycles | [4+2] cycloaddition onto a diene formed via olefin metathesis. | digitellinc.com |

| Cu(I)-Catalyzed Cyclization | Fused Tricyclic Systems | Intramolecular coupling-cyclization to form the final ring. | nih.gov |

| NHC-Catalyzed Annulation | Spiroheterocycles | Formal [4+2] or [3+2] annulation reactions. | mdpi.com |

Precursor for Bioactive Scaffolds and Advanced Pharmaceutical Intermediates

The piperidine heterocycle is recognized as a "privileged structure" in medicinal chemistry, as it is the most common nitrogen-containing heterocycle found in FDA-approved small-molecule drugs. digitellinc.comnih.gov this compound, as a functionalized building block, is therefore a valuable precursor for the synthesis of advanced pharmaceutical intermediates and bioactive scaffolds.

Its utility is demonstrated in the synthesis of ligands for opioid receptors. nih.gov For instance, a series of 4-substituted piperidine compounds have been developed as balanced, low-nanomolar affinity ligands for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.gov

| Bioactive Scaffold/Target | Therapeutic Area | Synthetic Role of Piperidine Intermediate | Reference |

| MOR Agonist / DOR Antagonist | Pain Management | Core scaffold for 4-substituted piperidine ligands. | nih.gov |

| DPP-4 Inhibitor | Type 2 Diabetes | Chiral precursor for an aminopiperidine-fused tricyclic system. | nih.gov |

| General Pharmaceutical Agents | Various | Privileged structure found in numerous FDA-approved drugs. | digitellinc.com |

Contributions to Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. nih.gov this compound is an excellent building block for this purpose, primarily due to the orthogonality of its reactive sites and the properties of the Fmoc protecting group.

The Fmoc group is central to its utility in modern synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and related techniques. rsc.org It is stable to a wide range of reaction conditions but can be cleanly and rapidly removed with a mild base, typically a solution of piperidine in an organic solvent. researchgate.netresearchgate.net This allows for an iterative process where the piperidine building block can be attached to a solid support (or a larger molecule in solution), its aldehyde group can be modified, and then the Fmoc group can be removed to allow for the addition of the next component in the sequence.

This strategy is directly applicable to the generation of "split-and-pool" libraries, where vast numbers of compounds can be generated efficiently. 5z.com The aldehyde can be used in on-resin transformations, such as the formation of imines and subsequent reduction, to introduce one level of diversity. After Fmoc removal, a second set of building blocks (e.g., a collection of diverse carboxylic acids) can be coupled to the piperidine nitrogen to create the final library. This approach has been extended to advanced library formats like DNA-Encoded Chemical Libraries (DECLs), where Fmoc-based chemistry in solution is used to build peptide-like structures attached to unique DNA tags for identification. acs.orgdelivertherapeutics.com The mild deprotection conditions are compatible with the sensitive DNA tag, making such building blocks highly valuable.

| Feature | Role in Combinatorial Synthesis | Advantage |

| Fmoc Protecting Group | Allows for iterative, stepwise synthesis by protecting the piperidine nitrogen. | Orthogonal to many coupling chemistries and easily removed under mild, non-acidic conditions. rsc.orgresearchgate.net |

| Aldehyde Functionality | Serves as a key reactive handle for introducing molecular diversity. | Can undergo a wide variety of C-C and C-N bond-forming reactions (e.g., reductive amination). |

| Piperidine Scaffold | Provides a stable, drug-like core structure. | Imparts favorable physicochemical properties to library members. nih.gov |

| Compatibility | Suitable for both solid-phase and solution-phase library synthesis. | Versatile for use in various library formats, including modern platforms like DNA-Encoded Libraries. acs.org |

Mechanistic Investigations and Computational Studies of N Fmoc Piperidine 4 Carbaldehyde Transformations

Elucidation of Reaction Mechanisms for Key Synthetic Steps

A primary transformation for N-FMOC-piperidine-4-carbaldehyde is the deprotection of the fluorenylmethoxycarbonyl (Fmoc) group, a critical step in its use in peptide synthesis and other applications. The mechanism of this reaction has been a subject of detailed study.

The removal of the Fmoc protecting group proceeds through a well-established two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.govacs.org The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring by a base. nih.gov This leads to the formation of a carbanionic intermediate, which then undergoes the rate-determining step of elimination. This second step involves the cleavage of the C-O bond, releasing carbon dioxide and the free piperidine (B6355638) amine, along with a highly reactive dibenzofulvene (DBF) intermediate. nih.gov

While specific transition state calculations for this compound are not widely published, the general mechanism implies a transition state for the initial proton abstraction and a subsequent one for the elimination step. The stereoselectivity and chemoselectivity of reactions involving the aldehyde group would necessitate distinct transition state analyses, for instance, in nucleophilic additions, where the facial selectivity is determined by the conformational orientation of the piperidine ring and the steric hindrance imposed by the bulky FMOC group.

The pathway and efficiency of Fmoc group removal are profoundly influenced by the choice of base, its concentration, and the solvent system. nih.govnih.gov Piperidine itself is the most common reagent used for this deprotection. acs.org

Base Selection: The role of the base is twofold: to abstract the fluorenyl proton and to act as a scavenger for the resulting dibenzofulvene (DBF). acs.org Trapping the DBF is crucial to prevent its polymerization or its reaction with the newly deprotected amine, which would terminate chain elongation in peptide synthesis. acs.org While primary and tertiary amines can remove the Fmoc group, cyclic secondary amines like piperidine, piperazine (B1678402), and pyrrolidine (B122466) are preferred because they efficiently form stable adducts with DBF, driving the reaction to completion. nih.govacs.org

Solvent Effects: The deprotection reaction is favored in polar, electron-donating solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.gov However, research into "green" solid-phase peptide synthesis (SPPS) has explored less polar solvent systems. Studies have shown that while coupling reactions can proceed in less polar solvents, the efficiency of Fmoc removal with piperidine is often diminished, limiting solvent choice. acs.org The use of alternative bases like pyrrolidine has been shown to enable efficient deprotection in less polar mixtures, such as dimethyl sulfoxide/ethyl acetate (B1210297), thereby expanding the viable solvent space. acs.org

Reagent Comparison: Different bases exhibit varying performance based on their basicity, nucleophilicity, and steric factors. A comparison of common deprotection agents highlights these differences.

Table 1: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | pKa | Key Characteristics | Citations |

|---|---|---|---|---|

| Piperidine (PP) | 20% in DMF | 11.1 | Gold standard; efficient deprotection and DBF scavenging. Can induce side reactions like aspartimide formation. | nih.govacs.orgresearchgate.net |

| 4-Methylpiperidine (B120128) (4MP) | 20% in DMF | ~11.2 | Behaves similarly to piperidine; considered a viable, interchangeable alternative. | nih.gov |

| Piperazine (PZ) | 10% w/v in DMF/ethanol | 9.8 | Effective deprotection agent; lower concentration often used due to solubility. | nih.govnih.gov |

| Pyrrolidine | 20% in various solvents | ~11.3 | Highly efficient base; enables Fmoc removal in less polar, "green" solvent mixtures. May increase risk of side reactions due to higher nucleophilicity. | acs.org |

| Dipropylamine (DPA) | 10% in DMF | ~11.0 | Reported to significantly reduce aspartimide formation compared to piperidine, especially at higher temperatures. | researchgate.net |

Theoretical Studies on Conformational Preferences and Stereochemical Control

Computational chemistry provides powerful tools to investigate the three-dimensional structure and conformational dynamics of molecules like this compound, which are critical for understanding and predicting its reactivity.

Density Functional Theory (DFT) is widely used to study the conformational preferences of piperidine rings. For substituted piperidines, the orientation of substituents (axial vs. equatorial) is governed by a complex interplay of steric repulsion, hyperconjugation, and electrostatic interactions like charge-dipole forces. researchgate.netresearchgate.net

In computational studies on analogous fluorinated piperidines, DFT calculations (specifically using functionals like M06-2X) have successfully predicted the preferred conformers observed experimentally via NMR. researchgate.net These studies revealed that interactions such as hyperconjugation (e.g., σC-H → σ*C-N) and electrostatic charge-dipole interactions can favor specific conformations, sometimes overriding simple steric considerations. researchgate.netresearchgate.net

For this compound, DFT analysis would be instrumental in:

Determining the preferred orientation (axial or equatorial) of the formyl group.

Analyzing the rotational barrier of the C-N bond connecting the Fmoc group.

Calculating the molecular electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack.

While DFT provides insights into stable, low-energy conformers, Molecular Dynamics (MD) simulations explore the complete conformational landscape of a molecule over time. By simulating the motion of atoms under a given force field, MD can reveal the dynamic equilibrium between different conformers, the pathways of conformational interconversion, and the influence of solvent molecules on the piperidine ring's flexibility. nih.gov For a molecule with a flexible ring and a bulky, rotatable protecting group like this compound, MD simulations would be invaluable for understanding its dynamic behavior in solution, which directly impacts its accessibility and reactivity in chemical transformations.

Table 2: Application of Theoretical Methods to Piperidine Systems

| Computational Method | Information Gained | Relevance to this compound | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Equilibrium geometries, relative conformer energies, electronic structure, reaction energetics. | Predicts the stable conformation of the aldehyde group (axial/equatorial) and rationalizes it based on electronic and steric effects. | researchgate.net |

| Molecular Dynamics (MD) | Conformational landscape, dynamic behavior in solution, solvent effects, interconversion pathways. | Explores the flexibility of the piperidine ring and the influence of the bulky FMOC group on its dynamic structure. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural descriptors with chemical reactivity or biological activity to build predictive models. | Could be used to predict the reactivity of the aldehyde in various reactions based on a library of related compounds. | nih.gov |

Predictive Modeling for Reactivity and Selectivity in Novel Transformations

Predictive modeling aims to forecast the outcome of chemical reactions without performing them in the laboratory. For this compound, this could involve predicting its reactivity towards new reagents or the stereochemical outcome of additions to its carbonyl group.

A powerful approach in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov In a QSAR study on different piperidine derivatives, models were built using multiple linear regression based on 3D and 2D molecular descriptors selected by a genetic algorithm. nih.gov These models successfully correlated the structural features of the compounds with their inhibitory activity against specific enzymes. nih.gov

A similar strategy could be applied to this compound. By synthesizing a library of related piperidine aldehydes and measuring their reactivity and selectivity in a target reaction (e.g., a Grignard or Wittig reaction), a QSAR model could be constructed. This model would use calculated molecular descriptors (representing steric and electronic properties) to predict the outcomes for new, untested substrates, thereby accelerating the discovery of novel and efficient transformations.

Advanced Analytical Methodologies for Synthetic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules like N-FMOC-piperidine-4-carbaldehyde. ipb.ptethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the piperidine (B6355638) ring, and the aldehyde proton. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are crucial for assigning these signals to specific protons. rsc.orgnih.gov

¹³C NMR Spectroscopy: Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the Fmoc group, the carbons of the fluorenyl ring system, the carbons of the piperidine ring, and the aldehyde carbonyl carbon. rsc.orgresearchgate.net

Heteronuclear NMR (e.g., ¹⁵N): While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom in the piperidine ring. The chemical shift of the nitrogen is sensitive to its chemical environment and can confirm the presence of the Fmoc protecting group.

A representative, though not specific to the exact compound, dataset for a related structure, N-Boc-piperidine-4-carboxylic acid methyl ester, illustrates the type of data obtained from ¹H and ¹³C NMR. chemicalbook.com

Table 1: Illustrative NMR Data for a Related Piperidine Derivative

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H | Varies for different protons |

| ¹³C | Varies for different carbons |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

To definitively assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps to establish the spin systems within the piperidine ring and the fluorenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.eduresearchgate.net This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is crucial for connecting different fragments of the molecule, for instance, linking the Fmoc group to the piperidine nitrogen and the aldehyde group to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This technique is particularly important for determining the stereochemistry of the piperidine ring and the conformation of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. science.gov

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of this compound, confirm its elemental composition, and monitor the progress of its synthesis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact mass of this compound, which can be used to calculate its elemental formula with a high degree of confidence. For instance, the exact mass of a related compound, (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid, has been reported as 351.14705815 Da. nih.gov This level of precision helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Table 2: Illustrative HRMS Data for a Related Fmoc-protected Piperidine

| Property | Value |

|---|---|

| Exact Mass | 351.14705815 Da |

| Molecular Formula | C₂₁H₂₁NO₄ |

Note: This data is for a related compound and serves as an example of the information provided by HRMS.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. mdpi.comnih.gov This method is crucial for:

Impurity Profiling: LC-MS/MS can detect and identify trace-level impurities in the final product, such as starting materials, by-products, or degradation products. nih.gov This is critical for ensuring the purity and quality of this compound.

Mechanistic Intermediate Detection: During the synthesis, LC-MS/MS can be used to monitor the reaction and detect transient intermediates. This provides valuable insights into the reaction mechanism.

Reaction Monitoring: The progress of the synthesis can be followed by monitoring the disappearance of starting materials and the appearance of the product. The UV chromophore of the Fmoc group allows for monitoring by UV detection in conjunction with MS. thieme-connect.demdpi.com

The sensitivity and selectivity of LC-MS/MS make it an essential tool for the comprehensive analysis of this compound throughout its synthesis and purification. nih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for determining its enantiomeric excess if a chiral synthesis is performed.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the final compound. rsc.orgmdpi.com By using a suitable stationary phase and mobile phase, impurities can be separated from the main product, and their relative amounts can be quantified. A purity of ≥97.0% (HPLC) is often required for commercial samples of related compounds. sigmaaldrich.comsigmaaldrich.com

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it is essential to determine the enantiomeric excess (e.e.) if it is synthesized in an enantioselective manner. This is typically achieved using chiral chromatography, where the enantiomers are separated on a chiral stationary phase. Alternatively, the compound can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography. nih.gov

Table 3: Chromatographic Methods for Analysis

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric excess determination |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of this compound. These techniques separate the target compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products.

The principle of this analysis involves passing a solution of the compound (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Differences in the chemical affinities of the components for the stationary phase cause them to move through the column at different speeds, leading to their separation. For FMOC-protected compounds, Reversed-Phase HPLC (RP-HPLC) is most common. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a gradient of water and a polar organic solvent like acetonitrile, usually with an additive like trifluoroacetic acid (TFA). mdpi.com

The industrial production of FMOC-protected amino acid derivatives has led to a significant enhancement in their quality, with most now available in purities exceeding 99% as determined by RP-HPLC. nih.gov Purity is determined by integrating the area of the chromatographic peaks detected by a UV detector. The large, hydrophobic FMOC group makes these compounds strong chromophores, facilitating their detection. The purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks. UPLC operates on the same principles but uses columns with smaller particles (<2 µm), allowing for faster analysis times and greater resolution.

Table 1: Illustrative HPLC Purity Analysis of this compound This table represents typical data from an RP-HPLC analysis for purity assessment.

| Retention Time (min) | Peak Area | % Area | Identity |

| 2.15 | 15,800 | 0.45 | Solvent Front / Minor Impurity |

| 8.76 | 98,500 | 2.81 | Precursor Impurity |

| 11.24 | 3,390,100 | 96.74 | This compound |

| Total | 3,504,400 | 100.00 |

Chiral HPLC for Separation and Quantification of Stereoisomers

Chirality, or the "handedness" of molecules, is a critical aspect of pharmaceutical science, as different enantiomers (non-superimposable mirror-image isomers) of a drug can have vastly different biological activities. While this compound itself is an achiral molecule, it is often used as a scaffold to synthesize more complex, chiral molecules. Therefore, chiral chromatography methods are essential for analyzing the stereoisomeric purity of its derivatives.

Chiral HPLC is a powerful technique that enables the separation of enantiomers. nih.gov This is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, causing enantiomers to interact differently with the stationary phase and thus elute at different times. nih.gov There are many types of CSPs, with those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases) and cyclodextrins being particularly effective for the separation of N-blocked amino acids and cyclic amines. sigmaaldrich.com

For example, if this compound were used to synthesize a chiral derivative, Chiral HPLC would be the definitive method to separate and quantify the resulting enantiomers. The method development involves screening different CSPs and mobile phase conditions (normal phase, reversed-phase, or polar organic) to achieve baseline separation. sigmaaldrich.com

Table 2: Hypothetical Chiral HPLC Separation of a Racemic Derivative of Piperidine This table illustrates the separation of two enantiomers of a hypothetical chiral compound derived from the piperidine scaffold.

| Retention Time (min) | Peak Area | % Area | Stereoisomer |

| 14.31 | 1,755,600 | 50.11 | (R)-Enantiomer |

| 16.58 | 1,747,900 | 49.89 | (S)-Enantiomer |

| Total | 3,503,500 | 100.00 |

Spectrophotometric Monitoring Techniques for FMOC Deprotection Progress

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). iris-biotech.de Its removal, or deprotection, is a critical step in the synthetic cycle. A key advantage of the FMOC group is that its deprotection can be monitored in real-time using UV-Vis spectrophotometry. tec5usa.com

The deprotection is typically accomplished using a secondary amine base, most commonly a 20% solution of piperidine in a polar solvent like N,N-dimethylformamide (DMF). iris-biotech.dersc.org The reaction proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org First, the piperidine abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. This is the rate-determining step. The subsequent β-elimination is rapid and releases the unprotected amine and a highly reactive electrophile, dibenzofulvene (DBF). mdpi.comrsc.org

The excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable dibenzofulvene-piperidine adduct. redalyc.org This adduct is a potent chromophore with a distinct UV absorbance maximum around 301 nm. rsc.org By measuring the increase in absorbance at this wavelength over time, one can accurately monitor the progress of the FMOC deprotection reaction. This technique is routinely used to determine reaction kinetics, such as the half-life (t1/2), and to ensure the reaction has gone to completion, which is crucial for preventing deletion sequences in peptide synthesis. tec5usa.comrsc.org

Table 3: Spectrophotometric Data for Monitoring FMOC Deprotection Kinetics This table shows representative data tracking the formation of the DBF-piperidine adduct over time at 301 nm.

| Time (seconds) | Absorbance at 301 nm (AU) | % Reaction Completion |

| 0 | 0.005 | 0.0 |

| 5 | 0.410 | 49.7 |

| 7 | 0.525 | 63.6 |

| 10 | 0.655 | 79.4 |

| 15 | 0.760 | 92.1 |

| 30 | 0.820 | 99.4 |

| 60 | 0.825 | 100.0 |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Routes for N-FMOC-piperidine-4-carbaldehyde

The principles of green chemistry are increasingly influencing the synthesis of key chemical intermediates. csic.es Traditional synthetic routes to aldehydes often rely on stoichiometric, and sometimes hazardous, oxidizing agents. The development of more environmentally benign methods for the preparation of this compound is a crucial area of future research. This involves a shift away from hazardous solvents and reagents towards more sustainable alternatives. csic.esrsc.org

Exploration of Solvent-Free or Aqueous Media Syntheses

A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution. peptide.com Research into the synthesis of this compound is anticipated to explore reactions in alternative media. Aqueous synthesis, for instance, offers an environmentally friendly and safe solvent choice. The challenge lies in overcoming the often-limited solubility of organic substrates in water. Another promising avenue is the development of solvent-free reaction conditions, which can lead to higher efficiency, easier product isolation, and minimized waste.

Design of Catalytic and Recyclable Reagent Systems

Moving from stoichiometric to catalytic methods is a cornerstone of green chemistry. The synthesis of this compound, typically achieved through the oxidation of the corresponding alcohol, can be made more sustainable by employing catalytic systems. The use of recyclable, solid-supported oxidizing agents or transition-metal catalysts with molecular oxygen or hydrogen peroxide as the terminal oxidant represents a significant improvement over traditional methods that use heavy metals like chromium. Furthermore, finding alternatives to piperidine (B6355638) for the removal of the Fmoc protecting group in related synthetic applications is an active area of research, with reagents like 4-methylpiperidine (B120128) or piperazine (B1678402) being investigated to reduce toxicity and handling issues. mdpi.comnih.govscielo.org.mx

| Aspect | Traditional Method | Potential Green Alternative | Anticipated Benefits |

| Oxidizing Agent | Stoichiometric (e.g., PCC, Dess-Martin Periodinane) | Catalytic (e.g., TEMPO/bleach, aerobic oxidation) | Reduced waste, avoidance of heavy metals, improved atom economy. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Aqueous media, ionic liquids, or solvent-free | Reduced environmental impact, improved safety. |

| Reagent Handling | Use of hazardous and/or unstable reagents | Use of stable, recyclable, or solid-supported reagents | Enhanced safety, simplified purification, potential for reuse. |

Integration into Flow Chemistry Platforms for Scalable and Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. thieme-connect.de The integration of the synthesis of this compound into flow chemistry platforms is a promising future direction.

A continuous flow process could involve pumping a solution of N-FMOC-piperidine-4-methanol through a heated reactor column packed with a solid-supported oxidizing agent. This would allow for precise control over reaction time and temperature, minimizing the formation of byproducts. The product stream emerging from the reactor could then be subjected to in-line purification, yielding the pure aldehyde in a continuous fashion. Research into the flow electrosynthesis of related piperidine derivatives has already demonstrated the feasibility of such approaches for generating functionalized piperidine intermediates on a scalable basis. nih.gov This methodology could be adapted for the N-Fmoc protected aldehyde, providing an on-demand and efficient production route. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations of the Carbaldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to a vast array of chemical transformations. While standard reactions of the aldehyde group in this compound are predictable, future research will likely focus on uncovering novel reactivity and unprecedented transformations. This could involve leveraging the unique steric and electronic environment of the N-Fmoc-piperidine scaffold to influence reaction outcomes.

Areas of exploration may include:

Multicomponent Reactions: Using the aldehyde in complex, one-pot reactions to rapidly build molecular complexity.

Photoredox Catalysis: Engaging the aldehyde in novel radical-based transformations initiated by light.

Organocatalytic Reactions: Employing small organic molecules as catalysts to promote novel, asymmetric transformations of the aldehyde group.

The exploration of these advanced reactions will expand the synthetic utility of this compound beyond its current applications.

| Reaction Type | Reactant(s) | Potential Product Scaffold |

| Wittig Reaction | Phosphonium ylide | 4-Alkenyl-piperidine |

| Grignard Addition | Organomagnesium halide | 4-(Hydroxyalkyl)-piperidine |

| Reductive Amination | Amine, reducing agent | 4-(Aminomethyl)-piperidine |

| Aldol Condensation | Enolate | 4-(β-Hydroxycarbonyl)-piperidine |

| Ugi Reaction | Amine, isocyanide, carboxylic acid | Complex α-acylamino carboxamide |

Advanced Strategies for Stereocontrol and Diastereoselective Synthesis of Piperidine Derivatives

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of advanced strategies for controlling the stereochemical outcome of reactions involving this compound is a critical research frontier.

Future work will likely focus on several key areas:

Catalyst-Controlled Reactions: The use of chiral catalysts to control the facial selectivity of nucleophilic additions to the aldehyde group, thereby creating new stereocenters with high enantiomeric or diastereomeric excess.

Substrate-Directed Synthesis: Leveraging the existing ring structure to direct the stereochemical course of reactions. For example, intramolecular reactions can proceed with high stereocontrol dictated by the conformation of the piperidine ring. nih.gov